Physicochemical Differentiation: Experimental Melting Point and Predicted Lipophilicity Versus N-Alkyl Congeners
The target compound exhibits a distinct melting point of 286–288 °C (determined in acetic acid), which is markedly elevated compared to its N-alkyl congeners that are typically obtained as lower-melting solids or oils at ambient temperature . This thermal stability signature provides a unique identity check point for incoming material verification. Additionally, the predicted pKa of 9.79±0.70 suggests that the N-benzyl derivative is a weaker acid than its N-phenyl analog (CAS 103588-26-7), which bears a directly conjugated aromatic amine and is expected to have a lower pKa, potentially altering ionization state at physiological pH . The molecular weight of 309.39 g/mol and predicted density of 1.349±0.06 g/cm³ further differentiate it from the lighter N-ethyl (MW 247.32), N-isopropyl (MW 261.35), N-butyl (MW 275.38), and N-cyclohexyl (MW 301.43) analogs, each of which constitutes a different chemical substance requiring independent characterization .
| Evidence Dimension | Melting point and molecular weight differentiation |
|---|---|
| Target Compound Data | mp 286–288 °C (acetic acid); MW 309.39 g/mol; predicted density 1.349 g/cm³; predicted pKa 9.79 |
| Comparator Or Baseline | N-Ethyl analog (CAS 61051-50-1): MW 247.32, generally lower mp. N-Isopropyl analog (CAS 61051-51-2): MW 261.35, mp data not publicly available. N-Butyl analog (CAS 61051-52-3): MW 275.38. N-Cyclohexyl analog (CAS 61051-53-4): MW 301.43. N-Phenyl analog (CAS 103588-26-7): MW 295.36, conjugated aniline-type nitrogen. |
| Quantified Difference | ΔMW vs. N-ethyl: +62.07 g/mol; vs. N-isopropyl: +48.04 g/mol; vs. N-butyl: +34.01 g/mol; vs. N-cyclohexyl: +7.96 g/mol. Melting point ≥280 °C is a distinguishing thermal signature relative to lower-melting N-alkyl congeners. |
| Conditions | Melting point determined in acetic acid solvent as reported by ChemicalBook ; MW and density from standard cheminformatics predictions. |
Why This Matters
The high melting point provides a simple, cost-effective identity confirmation method during incoming quality control that distinguishes this N-benzyl compound from other series members.
